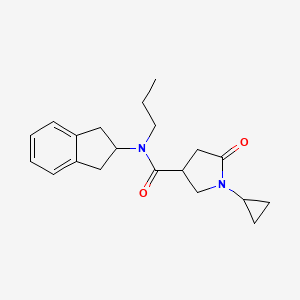

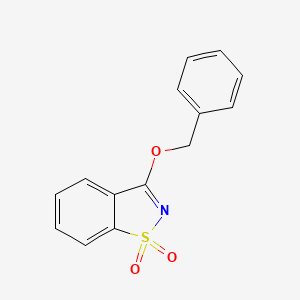

![molecular formula C16H25N5O B5546347 1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including one-pot synthesis methods. For example, Crawforth and Paoletti (2009) described a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acid and 2-methylaminopyridines, allowing various substituents to be introduced at the 1- and 3-positions, using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux [Crawforth & Paoletti, 2009]. This approach may offer insights into the synthesis of the targeted compound by highlighting the versatility and efficiency of one-pot reactions.

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray diffraction methods. For instance, Minga (2005) synthesized a compound and determined its crystal structure via X-ray diffraction, revealing its monoclinic space group and molecular dimensions [Minga, 2005]. Such detailed structural analysis is crucial for understanding the three-dimensional arrangement and potential reactivity of the molecule.

Chemical Reactions and Properties

The reactivity of compounds with pyrazole and imidazole rings can be complex and varied. Ghozlan et al. (2014) explored the reactivity of ethyl 3-amino-5-phenylpyrazole-4-carboxylate, leading to the synthesis of various derivatives through diazotization and coupling reactions [Ghozlan et al., 2014]. Such studies are valuable for understanding the chemical behavior and potential applications of the compound .

Applications De Recherche Scientifique

Synthesis Techniques

One-Pot Synthesis : Imidazo[1,5-a]pyridines, which share a structural similarity with 1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide, can be synthesized using a one-pot method starting from carboxylic acid. This technique allows for the introduction of various substituents at specific positions (Crawforth & Paoletti, 2009).

Green and Efficient Synthesis : Pyrazole carboxamides, closely related to the given compound, have been synthesized using basic ionic liquids, demonstrating an efficient, environmentally friendly, and one-pot synthesis approach for tetrahydrobenzo[b]pyran derivatives (Ranu, Banerjee & Roy, 2008).

Microwave-Assisted Synthesis : Imidazo[1,2-a]pyridines, similar in structure to the compound of interest, have been synthesized via a microwave-assisted three-component domino reaction, highlighting a rapid and selective synthesis method (Li et al., 2013).

Biological and Chemical Properties

DNA-Binding Properties : Pyrrole-imidazole polyamides, which have structural components similar to the compound , show specific DNA sequence binding capabilities in vitro and in mammalian cells. This property is significant for understanding the interaction of such compounds with genetic material (Liu & Kodadek, 2009).

Antimicrobial Activity : Various pyrazole derivatives, akin to the specified compound, have been evaluated for their antimicrobial activity, revealing that certain structures within this class exhibit significant antimicrobial properties (Jyothi & Madhavi, 2019).

Cytostatic Activity : Bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, structurally related to the compound, have shown significant cytostatic activity against HeLa cell cultures, indicating potential applications in cancer research (García-López, Herranz & Alonso, 1979).

Agricultural and Industrial Applications

Ethylene Biosynthesis Inhibition : Pyrazinamide and derivatives, structurally akin to the compound of interest, have been identified as inhibitors of ethylene biosynthesis in plants, suggesting potential applications in agriculture to control fruit ripening and flower senescence (Sun et al., 2017).

Nematocidal Activity : A novel series of pyrazole carboxamide compounds, similar to the given compound, have shown good nematocidal activity against M. incognita, indicating potential use in agricultural pest control (Zhao et al., 2017).

Mécanisme D'action

Orientations Futures

The development of better and better exchange-correlation functionals made it possible to calculate many molecular properties with comparable accuracies to traditional correlated ab initio methods, with more favorable computational costs . Literature survey revealed that the DFT has a great accuracy in reproducing the experimental values of in geometry, dipol moment, vibrational frequency, etc .

Propriétés

IUPAC Name |

2-ethyl-N-(3-imidazol-1-ylbutyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O/c1-5-21-15(10-14(19-21)12(2)3)16(22)18-7-6-13(4)20-9-8-17-11-20/h8-13H,5-7H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIIMHJBHGOUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCC(C)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

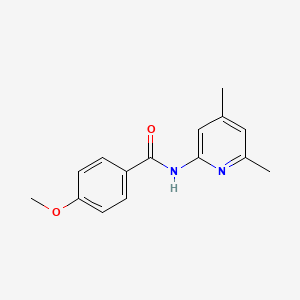

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)

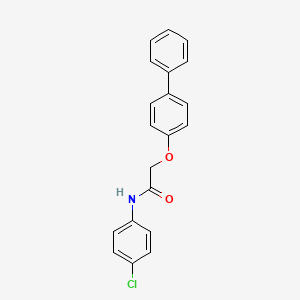

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)

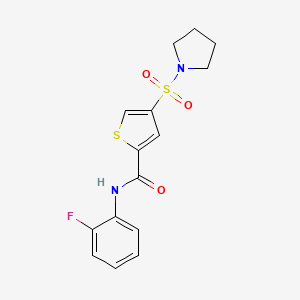

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)